molecular formula C27H23N3OS B11518687 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B11518687
M. Wt: 437.6 g/mol
InChI Key: FUXOMKGTBBEIGN-UHFFFAOYSA-N
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Description

2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with phenyl groups and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-diphenylpyrimidine-2-thiol, the pyrimidine ring is synthesized through cyclization reactions.

    Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is introduced via a nucleophilic substitution reaction, where 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is reacted with the pyrimidine derivative.

    Final Coupling: The final step involves coupling the two intermediates under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

    Structural Features: The combination of a pyrimidine ring with phenyl groups and a tetrahydroquinoline moiety makes it unique.

    Reactivity: Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, sets it apart from similar compounds.

Properties

Molecular Formula

C27H23N3OS

Molecular Weight

437.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C27H23N3OS/c31-26(30-17-9-15-22-14-7-8-16-25(22)30)19-32-27-28-23(20-10-3-1-4-11-20)18-24(29-27)21-12-5-2-6-13-21/h1-8,10-14,16,18H,9,15,17,19H2

InChI Key

FUXOMKGTBBEIGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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